N-[4-(1,1,2,2,3,3,4,4,4-NONAFLUOROBUTOXY)PHENYL]PYRIDINE-4-CARBOXAMIDE HYDROCHLORIDE
Description
N-[4-(1,1,2,2,3,3,4,4,4-Nonafluorobutoxy)phenyl]pyridine-4-carboxamide hydrochloride is a fluorinated aromatic compound characterized by a pyridine-4-carboxamide core linked to a phenyl group substituted with a nonafluorobutoxy chain. The hydrochloride salt enhances its solubility in polar solvents, a common modification for nitrogen-containing bases. The nonafluorobutoxy group (C₄F₉O) introduces significant lipophilicity and chemical stability, traits often leveraged in pharmaceuticals and agrochemicals to improve membrane permeability and resistance to metabolic degradation .
The compound’s design aligns with trends in fluorinated drug candidates, where fluorine atoms enhance binding selectivity and pharmacokinetic properties.
Properties
IUPAC Name |
N-[4-(1,1,2,2,3,3,4,4,4-nonafluorobutoxy)phenyl]pyridine-4-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9F9N2O2.ClH/c17-13(18,15(21,22)23)14(19,20)16(24,25)29-11-3-1-10(2-4-11)27-12(28)9-5-7-26-8-6-9;/h1-8H,(H,27,28);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVBXTQVJWWYEHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C2=CC=NC=C2)OC(C(C(C(F)(F)F)(F)F)(F)F)(F)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10ClF9N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20896240 | |
| Record name | N-[4-(Nonafluorobutoxy)phenyl]pyridine-4-carboxamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20896240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
468.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62315-29-1 | |
| Record name | N-[4-(Nonafluorobutoxy)phenyl]pyridine-4-carboxamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20896240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(1,1,2,2,3,3,4,4,4-NONAFLUOROBUTOXY)PHENYL]PYRIDINE-4-CARBOXAMIDE HYDROCHLORIDE typically involves multiple steps, starting with the preparation of the nonafluorobutoxyphenyl intermediate. This intermediate is then reacted with pyridine-4-carboxamide under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and catalysts like palladium or copper complexes to facilitate the coupling reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations ensures high yield and purity of the final product. Additionally, purification techniques like recrystallization, chromatography, or distillation are employed to isolate the desired compound from reaction mixtures.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution
The electron-withdrawing nature of the nonafluorobutoxy group activates the para-substituted phenyl ring for nucleophilic substitution. For example:
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Halogenation : Under acidic conditions, intermediate epoxides derived from similar fluorinated phenols undergo ring-opening with halogenating agents (e.g., PBr₃, SOCl₂) to introduce halogens at reactive positions .
| Reaction Type | Conditions | Catalyst/Solvent | Yield |
|---|---|---|---|
| Epoxide halogenation | 50–170°C, inert solvent (toluene, THF) | NaF/KF, ionic liquids | ~70–85% |
Coupling Reactions
The pyridine ring participates in cross-coupling reactions:
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Suzuki-Miyaura Coupling : Boronic acid derivatives react with halogenated pyridines under Pd catalysis. For example, 4-halopyrimidines couple with phenethyl amines in the presence of Pd(PPh₃)₄ to form biaryl structures .
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Sonogashira Coupling : Terminal alkynes (e.g., 4-ethynylanisole) react with iodinated analogs under Pd/Cu catalysis to form carbon-carbon bonds .
| Reaction Type | Conditions | Catalyst | Solvent | Yield |
|---|---|---|---|---|
| Sonogashira | 100°C, N₂ atmosphere | Pd(PPh₃)₂Cl₂, CuI | Toluene/Et₃N | 61% |
Microwave-Assisted Functionalization
Microwave irradiation enhances reaction efficiency for triazolo-pyridine derivatives, a related structural class:
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Cyclocondensation : Benzohydrazides react with enaminonitriles under microwave conditions (140°C, toluene) to form 1,2,4-triazolo[1,5-a]pyridines in 88% yield .
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Transamidation : Dimethylamine elimination occurs rapidly under microwave heating, enabling scalable synthesis (>400 mg) .
Hydrolysis and Salt Formation
The hydrochloride salt form suggests reactivity in proton-transfer reactions:
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Acid-Base Neutralization : Reacts with strong bases (e.g., NaOH) to liberate the free base form.
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Hydrolysis of Amide Bond : Under strongly acidic or basic conditions, the carboxamide group may hydrolyze to carboxylic acid, though stability data for this specific compound remain undocumented .
Thermal and Oxidative Stability
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Thermal Degradation : Fluorinated ethers typically decompose above 200°C, releasing HF and carbonyl byproducts.
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N-Oxidation : Pyridine rings in analogous compounds undergo oxidation with mCPBA or H₂O₂ to form N-oxides .
Limitations and Research Gaps
Scientific Research Applications
Chemical Synthesis and Catalysis
The incorporation of fluorinated groups into organic compounds has been shown to enhance their chemical properties. In the context of catalysis, compounds with fluorinated moieties can exhibit increased solubility and reactivity. For instance, the synthesis of fluorinated olefin metathesis catalysts has demonstrated improved catalytic activity due to the presence of perfluoroalkyl groups . The specific compound may serve as a ligand or precursor in the development of new catalytic systems that leverage these enhanced properties.
Fluorinated compounds have gained attention for their biological activities. Research into derivatives of similar structures has shown that they can possess significant antimicrobial and antitubercular properties. For example, a series of 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide derivatives were synthesized and evaluated for their activity against Mycobacterium tuberculosis, showing promising results with minimum inhibitory concentrations (MIC) ranging from 4 to 64 μg/mL . The potential for N-[4-(1,1,2,2,3,3,4,4,4-nonafluorobutoxy)phenyl]pyridine-4-carboxamide hydrochloride to exhibit similar or enhanced biological activity warrants further investigation.
Pharmaceutical Applications
The unique structural characteristics of fluorinated compounds often lead to improved pharmacokinetic properties such as increased metabolic stability and bioavailability. The design of novel pharmaceuticals often incorporates fluorinated moieties to enhance efficacy and reduce toxicity. For instance, studies indicate that fluorinated benzoyl hydrazine derivatives show multitarget biological activity and could serve as potential drug candidates against various diseases . this compound could similarly be explored for its therapeutic potential in drug development.
Material Science
Fluorinated compounds are also utilized in material science due to their unique properties such as hydrophobicity and chemical resistance. They are often incorporated into polymers and coatings to enhance performance characteristics like durability and weather resistance. The compound may find applications in developing advanced materials with specific functional properties tailored for industrial applications.
Case Study 1: Antitubercular Activity
A study on structurally similar compounds demonstrated that modifications in the phenyl ring significantly affected the antitubercular activity against M. tuberculosis. Compounds with specific substituents showed enhanced activity profiles . This suggests that this compound could be optimized for similar applications.
Case Study 2: Catalytic Applications
Research involving fluorinated olefin metathesis catalysts revealed that the introduction of fluorine atoms can significantly increase reaction rates and selectivity . If this compound is used as a ligand in these systems, it could potentially enhance catalytic efficiency in various organic transformations.
Mechanism of Action
The mechanism by which N-[4-(1,1,2,2,3,3,4,4,4-NONAFLUOROBUTOXY)PHENYL]PYRIDINE-4-CARBOXAMIDE HYDROCHLORIDE exerts its effects involves interactions with specific molecular targets and pathways. The nonafluorobutoxy group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes. Once inside the cell, the compound can interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound to structurally and functionally related molecules, focusing on fluorine substitution patterns, functional groups, and physicochemical properties.
Structural and Functional Group Analysis
Key Observations:
- Fluorine Content: The target compound’s nonafluorobutoxy group provides exceptional electron-withdrawing effects and steric bulk compared to mono- or difluorinated analogs. This likely increases metabolic stability but may reduce aqueous solubility without the hydrochloride counterion .
- Functional Groups: The pyridine carboxamide in the target compound contrasts with urea (hydrogen-bonding capacity) or piperazine (basic nitrogen) in analogs, suggesting divergent biological targets or mechanisms .
Physicochemical and Pharmacokinetic Properties
Implications:
- The target compound’s high lipophilicity may favor blood-brain barrier penetration, making it relevant for central nervous system targets. In contrast, the piperazine derivative’s polarity suits peripheral applications .
- The hydrochloride salt in both the target and N-(4-fluorobenzyl)butanamine improves water solubility, critical for oral bioavailability .
Biological Activity
N-[4-(1,1,2,2,3,3,4,4,4-NONAFLUOROBUTOXY)PHENYL]PYRIDINE-4-CARBOXAMIDE HYDROCHLORIDE is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies to provide a comprehensive overview of its applications in medicinal chemistry.
Synthesis
The synthesis of this compound typically involves multi-step chemical reactions including the formation of the pyridine ring and the introduction of the nonafluorobutoxy group. The general synthetic route can be summarized as follows:
- Formation of the Pyridine Ring : Utilizing precursor compounds that contain a pyridine moiety.
- Introduction of the Nonafluorobutoxy Group : This is achieved through nucleophilic substitution reactions.
- Formation of the Carboxamide : The carboxamide functional group is introduced via amide coupling reactions.
Biological Activity
The biological activity of this compound has been investigated primarily in terms of its anticancer properties and potential as an antimicrobial agent.
Anticancer Activity
Recent studies have demonstrated that compounds similar to N-[4-(1,1,2,2,3,3,4,4,4-NONAFLUOROBUTOXY)PHENYL]PYRIDINE-4-CARBOXAMIDE exhibit significant anticancer effects. For instance:
- IC50 Values : Compounds with similar structures have shown IC50 values ranging from 2.35 µM to 2.59 µM against various cancer cell lines such as HeLa and MCF7 . This suggests a potent ability to inhibit cancer cell proliferation.
- Mechanism of Action : The mechanism often involves the induction of apoptosis and cell cycle arrest in cancer cells. These compounds can disrupt cellular signaling pathways critical for tumor growth.
Antimicrobial Activity
In addition to anticancer properties, preliminary bioassays indicate that this compound may also possess antimicrobial activities. Studies on related benzamides have shown:
- Larvicidal Activity : Compounds with similar structural features exhibited high larvicidal activity against mosquito larvae at concentrations as low as 10 mg/L .
- Fungicidal Activity : Certain derivatives demonstrated effective fungicidal properties against various fungal strains .
Case Studies
Several case studies have highlighted the effectiveness of compounds related to N-[4-(1,1,2,2,3,3,4,4,4-NONAFLUOROBUTOXY)PHENYL]PYRIDINE-4-CARBOXAMIDE in clinical and laboratory settings.
- Study on Anticancer Efficacy :
- Antimicrobial Testing :
Data Table
The following table summarizes key findings related to the biological activity of this compound:
| Activity Type | Tested Concentration | IC50/Effectiveness | Cell Line/Organism |
|---|---|---|---|
| Anticancer | 2.35 µM - 2.59 µM | Significant inhibition | HeLa / MCF7 |
| Larvicidal | 10 mg/L | 100% at 10 mg/L | Mosquito larvae |
| Fungicidal | 50 mg/L | 90.5% inhibition | Botrytis cinerea |
Q & A
Q. Which statistical methods analyze dose-response relationships in high-content screening?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
